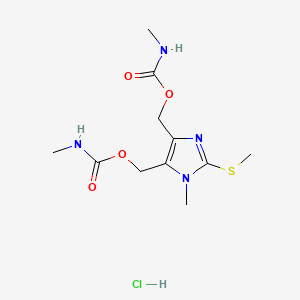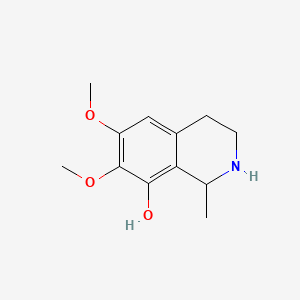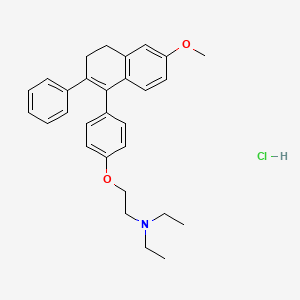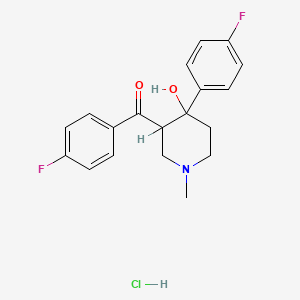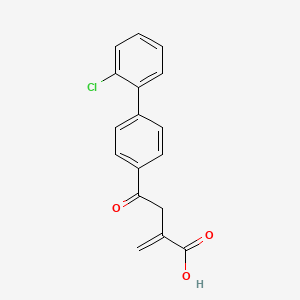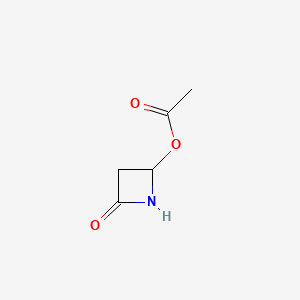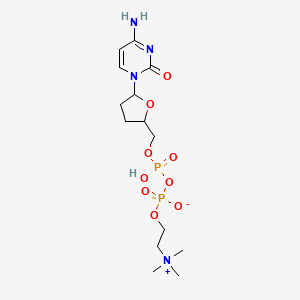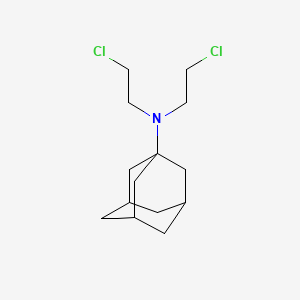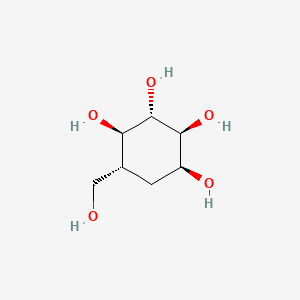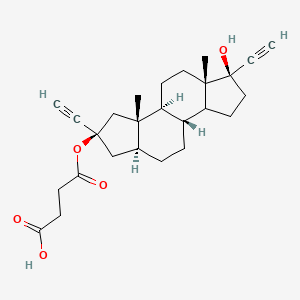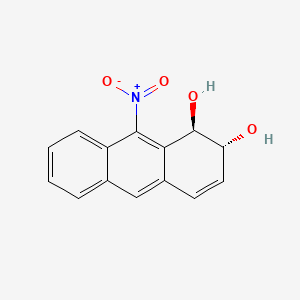![molecular formula C25H40ClN5O4 B1196216 4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide CAS No. 122866-79-9](/img/structure/B1196216.png)
4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with appropriate reagents to form the benzamide core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a series of reactions involving piperidine derivatives.
Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of neuroleptic drugs for the treatment of psychiatric disorders.
Biological Studies: The compound is used to study receptor binding and neurotransmitter interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets in the brain. It primarily acts on dopamine receptors, inhibiting their activity and thereby exerting neuroleptic effects. The compound also interacts with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Haloperidol: A butyrophenone derivative used as an antipsychotic.
Uniqueness
4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for dopamine receptors. This makes it a potent neuroleptic with fewer side effects compared to other similar compounds.
Properties
CAS No. |
122866-79-9 |
|---|---|
Molecular Formula |
C25H40ClN5O4 |
Molecular Weight |
510.1 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H40ClN5O4/c1-29(2)17-7-12-31(13-8-17)24(32)6-5-10-30-11-9-21(23(16-30)35-4)28-25(33)18-14-19(26)20(27)15-22(18)34-3/h14-15,17,21,23H,5-13,16,27H2,1-4H3,(H,28,33)/t21-,23+/m1/s1 |
InChI Key |
YEXQFGBCXUNVRL-GGAORHGYSA-N |
SMILES |
CN(C)C1CCN(CC1)C(=O)CCCN2CCC(C(C2)OC)NC(=O)C3=CC(=C(C=C3OC)N)Cl |
Isomeric SMILES |
CN(C)C1CCN(CC1)C(=O)CCCN2CC[C@H]([C@H](C2)OC)NC(=O)C3=CC(=C(C=C3OC)N)Cl |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CCCN2CCC(C(C2)OC)NC(=O)C3=CC(=C(C=C3OC)N)Cl |
Synonyms |
4-amino-5-chloro-N-(1-(4-(4-(dimethylamino)-1-piperidinyl)-4-oxobutyl)-3-methoxy-4-piperidinyl)-2-methoxybenzamide R 76186 R-76186 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



